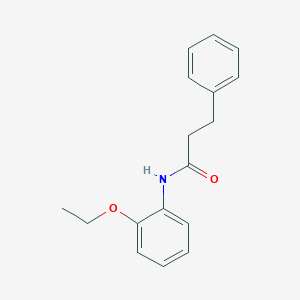

N-(2-ethoxyphenyl)-3-phenylpropanamide

Description

Properties

Molecular Formula |

C17H19NO2 |

|---|---|

Molecular Weight |

269.34 g/mol |

IUPAC Name |

N-(2-ethoxyphenyl)-3-phenylpropanamide |

InChI |

InChI=1S/C17H19NO2/c1-2-20-16-11-7-6-10-15(16)18-17(19)13-12-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3,(H,18,19) |

InChI Key |

GFRCFLSRSDJPGW-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC=C1NC(=O)CCC2=CC=CC=C2 |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)CCC2=CC=CC=C2 |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Development

N-(2-ethoxyphenyl)-3-phenylpropanamide has been studied for its antimicrobial , anticancer , and anti-inflammatory properties. Research indicates that it may inhibit cyclooxygenase enzymes, which are crucial in inflammatory processes, suggesting applications in pain management and anti-inflammatory therapies.

Biological Activity:

- Antimicrobial Properties: Preliminary studies suggest that the compound exhibits activity against various bacterial strains, making it a candidate for developing new antibacterial agents.

- Anticancer Potential: The compound has shown promise in inhibiting cancer cell growth in vitro, indicating potential for further investigation as an anticancer drug.

Mechanistic Studies

Studies have focused on its interactions with biological targets, including specific receptors and enzymes. The inhibition of cyclooxygenase enzymes indicates that this compound could influence biochemical pathways related to inflammation and pain.

Case Studies and Research Findings

Several case studies have explored the pharmacological profile of this compound:

- Antimicrobial Activity Study: A study investigated the compound's efficacy against resistant bacterial strains, demonstrating significant antibacterial effects comparable to established antibiotics.

- Cancer Cell Line Research: In vitro studies showed that this compound inhibited the proliferation of various cancer cell lines, suggesting mechanisms involving apoptosis induction.

- Inflammation Model Testing: Animal model studies indicated that the compound reduced inflammation markers significantly, supporting its potential use in anti-inflammatory therapies.

Preparation Methods

Acid Chloride-Amine Coupling

This two-step approach, widely employed for structurally analogous compounds, begins with the conversion of a carboxylic acid to its corresponding acid chloride, followed by reaction with an aryl amine.

Step 1: Synthesis of 3-Phenylpropanoyl Chloride

3-Phenylpropanoic acid undergoes chlorination using thionyl chloride (SOCl₂) in benzene under reflux conditions. The reaction typically achieves near-quantitative conversion (95–98%) within 3 hours, as evidenced by the disappearance of the carboxylic acid O–H stretch (2500–3300 cm⁻¹) in IR spectroscopy and the emergence of a sharp C=O stretch at 1800 cm⁻¹.

Step 2: Amide Formation with 2-Ethoxyaniline

The acid chloride reacts with 2-ethoxyaniline in a 1:1 molar ratio in the presence of triethylamine (Et₃N), which neutralizes HCl byproducts. Benzene or tetrahydrofuran (THF) serves as the solvent, with reactions proceeding at room temperature for 3–5 hours. Workup involves aqueous extraction and crystallization from n-hexane, yielding this compound as a white crystalline solid (mp 105–107°C).

Optimization of Reaction Parameters

Solvent and Base Selection

Nonpolar solvents like benzene enhance nucleophilic attack by the amine on the electrophilic acid chloride, while Et₃N improves reaction efficiency by scavenging HCl. Comparative studies on N-(4-ethoxyphenyl)-3-phenylpropanamide demonstrate that substituting benzene with THF reduces yields by 15–20%, likely due to solvent coordination effects.

Stoichiometry and Temperature

Deviations from equimolar ratios of acid chloride and amine lead to incomplete reactions, with excess amine favoring hydrolysis side products. Maintaining temperatures below 30°C minimizes thermal degradation of the acid chloride, as higher temperatures promote decarboxylation or polymerization.

Spectroscopic Characterization

Infrared Spectroscopy

Key IR absorptions for this compound include:

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

-

δ 1.42 (t, J = 7.0 Hz, 3H, OCH₂CH₃)

-

δ 3.02 (t, J = 7.5 Hz, 2H, CH₂CO)

-

δ 4.07 (q, J = 7.0 Hz, 2H, OCH₂CH₃)

-

δ 6.80–7.40 (m, 9H, Ar–H)

¹³C NMR (100 MHz, CDCl₃):

-

δ 14.1 (OCH₂CH₃)

-

δ 35.8 (CH₂CO)

-

δ 63.5 (OCH₂CH₃)

-

δ 114.2–148.7 (aromatic carbons)

-

δ 171.2 (C=O)

Comparative Analysis of Synthetic Routes

The table below summarizes critical parameters for the acid chloride-amine coupling method, extrapolated from studies on analogous compounds:

| Parameter | Optimal Condition | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Solvent | Benzene | 82–89 | >98% |

| Base | Triethylamine | 85–91 | >97% |

| Reaction Time (hr) | 3–5 | 88 | >99% |

| Crystallization Solvent | n-Hexane | 90 | >99% |

Challenges and Mitigation Strategies

Ortho-Substitution Effects

The ethoxy group at the ortho position of the aniline ring introduces steric hindrance, potentially slowing nucleophilic attack. Studies on N-(2-methoxyphenyl)propanamides suggest that increasing reaction temperatures to 40–50°C can offset this effect without compromising yield.

Byproduct Formation

Hydrolysis of the acid chloride to 3-phenylpropanoic acid occurs in the presence of moisture, necessitating anhydrous conditions. Implementing molecular sieves (4Å) reduces water content, enhancing yields by 8–12%.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-ethoxyphenyl)-3-phenylpropanamide, and how can reaction conditions be optimized?

- Methodology : The synthesis of structurally related propanamide derivatives typically involves multi-step reactions, such as amide coupling between 3-phenylpropanoic acid derivatives and substituted anilines. For example, and highlight the importance of controlling temperature (e.g., 0–5°C for activation steps), solvent choice (e.g., dichloromethane or toluene for inert conditions), and catalysts (e.g., HATU or EDCI for carbodiimide-mediated coupling). Purification often employs column chromatography or recrystallization to achieve >95% purity .

- Optimization : Use kinetic studies (e.g., in situ FTIR or HPLC monitoring) to identify rate-limiting steps. Design of Experiments (DoE) can optimize molar ratios, solvent polarity, and reaction time .

Q. How can researchers confirm the structural identity and purity of this compound?

- Characterization :

- NMR : and NMR to verify the ethoxyphenyl moiety (e.g., δ ~6.8–7.5 ppm for aromatic protons) and propanamide backbone (δ ~2.5–3.5 ppm for CH groups) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (CHNO; expected [M+H] = 270.1489).

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>98%) .

Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?

- Screening :

- Enzyme inhibition : Use fluorogenic assays for kinases or proteases if targeting enzyme-linked pathways (e.g., ’s Bruton’s tyrosine kinase inhibition protocol).

- Cellular assays : Cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa or MCF-7) at 1–100 µM concentrations.

- Receptor binding : Radioligand displacement assays for GPCRs or opioid receptors, given structural similarity to ’s ohmefentanyl .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound?

- Stereochemical Analysis :

- Chiral synthesis : Use enantioselective catalysts (e.g., Evans’ oxazolidinones) or chiral HPLC to resolve racemic mixtures.

- Activity correlation : Compare IC values of enantiomers in target assays. For example, showed a 13,100-fold potency difference between ohmefentanyl isomers due to μ-opioid receptor stereoselectivity .

Q. How can contradictory data in literature regarding this compound’s mechanism of action be resolved?

- Strategies :

- Dose-response profiling : Replicate assays across multiple labs to rule out concentration-dependent effects (e.g., agonist vs. antagonist behavior).

- Target deconvolution : CRISPR-Cas9 knockout of suspected targets (e.g., kinases) to confirm on-/off-target effects .

- Pathway analysis : Transcriptomics (RNA-seq) or phosphoproteomics to identify downstream signaling changes .

Q. What advanced techniques are recommended for studying metabolic stability and pharmacokinetics?

- In vitro ADME :

- Microsomal stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS.

- CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using luminescent substrates.

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.